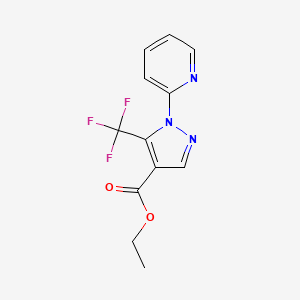

ethyl 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC13408114

Molecular Formula: C12H10F3N3O2

Molecular Weight: 285.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10F3N3O2 |

|---|---|

| Molecular Weight | 285.22 g/mol |

| IUPAC Name | ethyl 1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H10F3N3O2/c1-2-20-11(19)8-7-17-18(10(8)12(13,14)15)9-5-3-4-6-16-9/h3-7H,2H2,1H3 |

| Standard InChI Key | KFPLWVWFMAZTQQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)C(F)(F)F |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)C(F)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound’s structure includes:

-

Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Pyridin-2-yl group: A six-membered aromatic nitrogen-containing ring attached to the pyrazole’s N1 position.

-

Trifluoromethyl group (-CF₃): A strong electron-withdrawing group at the C5 position of the pyrazole ring.

-

Ethyl ester group: An ester functionality at the C4 position, enhancing solubility and reactivity.

Key identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1236148-82-5 | |

| Molecular Formula | C₁₂H₁₀F₃N₃O₂ | |

| Molecular Weight | 285.22 g/mol | |

| SMILES | CCOC(=O)c1cnn(-c2ccccn2)c1C(F)(F)F | |

| InChIKey | KFPLWVWFMAZTQQ-UHFFFAOYSA-N |

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via a condensation reaction between pyridin-2-yl hydrazine and ethyl trifluoroacetoacetate derivatives. Key steps include:

-

Formation of pyrazole ring: Reaction of pyridin-2-yl hydrazine with a trifluoromethyl-containing β-ketoester (e.g., ethyl trifluoroacetoacetate) under basic conditions .

-

Esterification: Introduction of the ethyl ester group via esterification of the carboxylate precursor .

Example Reaction:

Reactivity Profile

-

Hydrolysis: The ethyl ester group is susceptible to hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid.

-

Nucleophilic Substitution: The pyridin-2-yl group can participate in electrophilic substitution reactions due to its aromatic nature.

Biological Activity and Applications

Mechanism of Action

-

Trifluoromethyl group: Enhances lipophilicity and metabolic stability, improving membrane permeability.

-

Pyridine-pyrazole fusion: Allows π-π stacking interactions with planar regions of biological targets (e.g., enzymes).

Applications in Research and Industry

Pharmaceutical Development

-

Drug Discovery: Explored as a scaffold for developing inhibitors targeting inflammatory diseases (e.g., arthritis) or fungal infections .

-

Prodrug Potential: The ethyl ester group may be hydrolyzed in vivo to the active carboxylic acid form.

Agrochemical Use

-

Fungicide Candidates: Structural analogs show activity against phytopathogens, suggesting utility in crop protection .

| Hazard | Description | Source |

|---|---|---|

| Toxicity | Limited data; handled with standard PPE | |

| Flammability | Flash point: 165.4 ± 27.9 °C | |

| Environmental Impact | Low volatility (vapor pressure: 0.0 ± 0.8 mmHg) |

Comparative Analysis with Related Compounds

| Compound | Key Difference | Application Highlight |

|---|---|---|

| Ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Chlorine substituent enhances reactivity | Agrochemical development |

| 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | Free carboxylic acid form | Prodrug precursor |

Research Gaps and Future Directions

-

Toxicity Studies: Systematic in vivo toxicity profiling is required.

-

Structure-Activity Relationships (SAR): Optimization of substituents on the pyridine ring to enhance potency.

-

Metabolic Stability: Investigation of hepatic enzyme interactions to predict pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume